![molecular formula C11H12N2O2 B069038 Ethyl 6-amino-1H-indole-7-carboxylate CAS No. 174311-79-6](/img/structure/B69038.png)
Ethyl 6-amino-1H-indole-7-carboxylate
Overview
Description
Ethyl 6-amino-1H-indole-7-carboxylate is a compound with the molecular formula C11H12N2O2 . It belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Various classical and advanced synthesis methods for indoles have been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular structure of Ethyl 6-amino-1H-indole-7-carboxylate consists of an indole ring, which is a benzene ring fused to a pyrrole ring . The indole molecule has seven positions to accommodate different substitutions . The compound has an ethyl ester group attached to the 7-position and an amino group attached to the 6-position .Chemical Reactions Analysis
Indole derivatives have unique inhibitory properties due to the presence of a carboxamide moiety at positions 2 and 3 . This moiety forms hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 6-amino-1H-indole-7-carboxylate are characterized by its molecular formula C11H12N2O2, average mass 204.225 Da, and monoisotopic mass 204.089874 Da .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, including Ethyl 6-amino-1H-indole-7-carboxylate, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Antiviral Activity
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which could potentially include Ethyl 6-amino-1H-indole-7-carboxylate, have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives possess anti-inflammatory activity . This property makes them valuable in the development of new drugs for the treatment of various inflammatory diseases.
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . They have been used in the synthesis of biologically active compounds for the treatment of cancer cells .
Anti-HIV Activity
Indole derivatives have been reported to possess anti-HIV activity . This makes them potential candidates for the development of new drugs for the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This property makes them valuable in the development of new drugs for the treatment of various oxidative stress-related diseases.
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This property makes them valuable in the development of new drugs for the treatment of diabetes.
Mechanism of Action
The mechanism of action of indole derivatives is often related to their ability to inhibit the activity of certain enzymes and proteins . The structural similarity of indole alkaloids to endogenous neurotransmitters endows the molecules with neurological activity and affinity toward serotonin receptors .
Future Directions
Indole derivatives have diverse pharmacological activities and have received attention from organic and medicinal chemists . The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Future research will likely continue to explore the potential of indole derivatives in various therapeutic applications .
properties
IUPAC Name |
ethyl 6-amino-1H-indole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)9-8(12)4-3-7-5-6-13-10(7)9/h3-6,13H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJOBQJGQMZSTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445358 | |
Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-amino-1H-indole-7-carboxylate | |
CAS RN |
174311-79-6 | |
Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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